![molecular formula C12H17ClN6 B1452097 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1174855-08-3](/img/structure/B1452097.png)
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a triazoloazepine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines. These synthesized compounds have shown antimicrobial activity against various microorganisms .
Antihyperlipidemic Activity
In a study, 4-substituted-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine derivatives were prepared using the compound. The synthesized compounds showed good antihyperlipidemic activity in reducing serum cholesterol level when compared with the standard, gemfibrozil .
Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles
The compound has been used in the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .
Antiviral Activity
The compound has been used in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have shown potential antiviral activity against Herpes simplex virus .
Synthesis of Diamino Derivatives
The compound has been used in the synthesis of diamino derivatives, providing access to difunctional derivatives .
Synthesis of Heterocyclic Compounds
Hydrazonoyl halides, which can be derived from the compound, have been widely used as reagents for the synthesis of heterocyclic compounds .
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and biologically active compounds . Compounds containing this ring often interact with various receptors in the body through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles have been found to inhibit bacterial dna gyrase b , which is an enzyme involved in DNA replication.
Pharmacokinetics
The presence of the 1,2,4-triazole ring could potentially influence these properties, as this ring is often associated with good bioavailability in pharmaceutical compounds .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s possible that this compound could have multiple effects depending on the target it interacts with .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c13-9-8-18(17-12(9)14)7-5-11-16-15-10-4-2-1-3-6-19(10)11/h8H,1-7H2,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRBLZIFKTKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCN3C=C(C(=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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